![molecular formula C22H18FN3OS B307056 (5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B307056.png)
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as LMT-28 and has been found to possess anti-tumor and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of LMT-28 is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cancer cell growth and survival. LMT-28 has been found to inhibit the activity of AKT and mTOR, two proteins involved in cell growth and proliferation. Additionally, LMT-28 has been found to modulate the expression of various genes involved in cancer cell survival and apoptosis.
Biochemical and Physiological Effects:
LMT-28 has been found to have several biochemical and physiological effects. In addition to its anti-tumor properties, LMT-28 has been found to possess anti-inflammatory properties. In vitro studies have shown that LMT-28 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, LMT-28 has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using LMT-28 in lab experiments is its high potency. LMT-28 has been found to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, LMT-28 has been found to have low toxicity, making it a safer option for in vitro and in vivo studies.
One limitation of using LMT-28 in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer LMT-28 to cells or animals in a controlled manner. Additionally, the synthesis of LMT-28 can be challenging, which may limit its availability to researchers.
Direcciones Futuras
For research on LMT-28 include its development as a potential cancer therapy and treatment for inflammatory diseases.
Métodos De Síntesis
The synthesis of LMT-28 involves the reaction of 2-anilinothiazol-4-one with 1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through column chromatography. The yield of LMT-28 synthesized through this method is reported to be around 70%.
Aplicaciones Científicas De Investigación
LMT-28 has been extensively studied for its anti-tumor properties. In vitro studies have shown that LMT-28 inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, LMT-28 has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also shown promising results, with LMT-28 significantly inhibiting tumor growth in mice models.
Propiedades
Fórmula molecular |
C22H18FN3OS |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H18FN3OS/c1-14-12-16(15(2)26(14)19-10-8-17(23)9-11-19)13-20-21(27)25-22(28-20)24-18-6-4-3-5-7-18/h3-13H,1-2H3,(H,24,25,27)/b20-13- |
Clave InChI |
IMCPBTMVWRMBHR-MOSHPQCFSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=O)N=C(S3)NC4=CC=CC=C4 |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=O)N=C(S3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



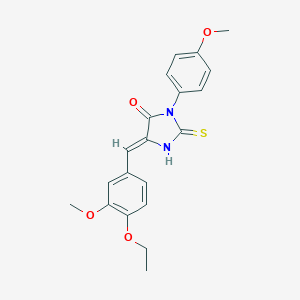
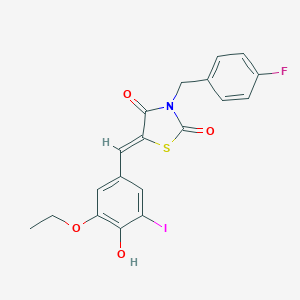
![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)
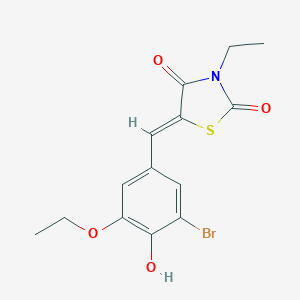
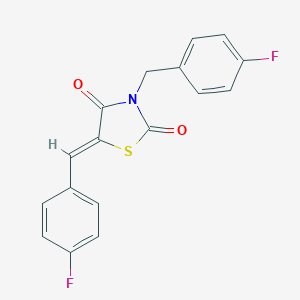
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)
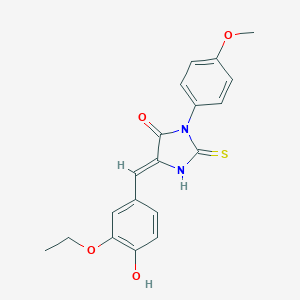
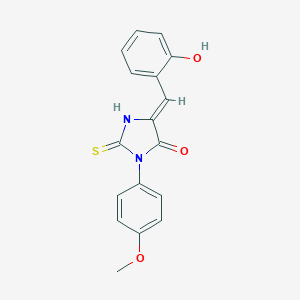
![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)